5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one
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Overview
Description
The compound “5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one” is a complex organic molecule. It has been found to act as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway .
Synthesis Analysis
The synthesis of this compound or its similar derivatives has been reported in several studies. For instance, a study reported the synthesis of indole derivatives as prevalent moieties present in selected alkaloids . Another study described the synthesis and structural elucidation of new benzimidazole bridged benzophenone substituted indole scaffolds .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains an imidazo[1,2-c]quinazolin-3-one core, which is substituted at the 2-position with a (1H-indol-3-yl)methyl group and at the 5-position with a [(3-chlorophenyl)methyl]sulfanyl group .Chemical Reactions Analysis
The chemical reactions involving this compound or its similar derivatives have been studied. For example, a study reported that the structural modification caused by changing the substituents in the sulfonamide moiety has a wide impact on the anti-viral activity of the prepared compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. For instance, it has a molecular formula of C17H14N3O2Cl . Other properties such as melting point, FT-IR, 1H-NMR, and ESI-MS have also been reported .Scientific Research Applications
Synthesis and Biological Activity
Antibacterial and Antifungal Activity : A study on novel 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4- dihydro-4-quinolinones analogs demonstrated significant biological activity against standard strains, showcasing the potential of such compounds in developing antimicrobial agents (Anisetti & Reddy, 2012).
Antiulcer Activity : Research on 2-[5-substituted-1-H-benzo(d)imidazol-2-yl sulfinyl]methyl-3-substituted quinazoline-4-(3H)-one derivatives explored their antiulcer activity, indicating their therapeutic potential in treating ulcerative conditions (Patil, Ganguly, & Surana, 2010).
Antitumor Effects : The development of farnesyl protein transferase inhibitors, such as R115777, with antitumor effects following oral administration, highlights the utility of quinazolinone derivatives in cancer therapy (Venet, End, & Angibaud, 2003).
Fused Heterocyclic Systems : Studies on the synthesis of imidazolidin-2-ylidenehydrazones and their transformation into novel fused heterocyclic ring systems illustrate the versatility of these compounds in generating diverse pharmacophores with potential biological activities (Kornicka & Gdaniec, 2007).
Antimicrobial Evaluation : The synthesis and antimicrobial evaluation of quinazolinone peptide derivatives reveal that peptide-modified quinazolinones are promising antimicrobial agents, suggesting a direction for the development of novel antibiotics (Kapoor, Nabi, Gupta, & Gupta, 2017).
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on further exploring the biological activities of this compound and its derivatives, and developing them into effective therapeutic agents.
Properties
IUPAC Name |
5-[(3-chlorophenyl)methylsulfanyl]-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN4OS/c27-18-7-5-6-16(12-18)15-33-26-30-22-11-4-2-9-20(22)24-29-23(25(32)31(24)26)13-17-14-28-21-10-3-1-8-19(17)21/h1-12,14,23,28H,13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIRSSSIPZNHOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC(=CC=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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